molecular formula C28H29N3O3 B5210711 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5210711
M. Wt: 455.5 g/mol
InChI Key: AHPDPILTIXDCEF-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to a piperazine ring, which is further connected to a pyrrolidine-2,5-dione structure with a methoxyphenyl substituent. The unique structural features of this compound make it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as diphenylmethyl chloride, under basic conditions.

    Attachment of the Pyrrolidine-2,5-dione Moiety: The piperazine derivative is then reacted with a pyrrolidine-2,5-dione precursor, such as succinimide, in the presence of a suitable catalyst to form the desired product.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound for the development of new drugs targeting neurological disorders.

    Pharmacology: Research focuses on its interaction with various receptors and enzymes, exploring its potential as a pharmacological agent.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving neurotransmission.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different overall structure and properties.

    Dichloroaniline: An aniline derivative with different substituents and chemical behavior.

Uniqueness

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of a diphenylmethyl group, piperazine ring, and pyrrolidine-2,5-dione structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of piperazine derivatives. Its unique structural characteristics make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C27H28N2O2, with a molar mass of 412.52 g/mol. The compound features a diphenylmethyl group attached to a piperazine ring, which is further linked to a pyrrolidine-2,5-dione structure with a methoxyphenyl substituent .

PropertyValue
Molecular FormulaC27H28N2O2
Molar Mass412.52 g/mol
Density1.178±0.06 g/cm³ (Predicted)
Boiling Point547.4±50.0 °C (Predicted)
pKa6.60±0.10 (Predicted)

The biological activity of this compound involves its interaction with various molecular targets, primarily neurotransmitter receptors and enzymes. It may function as an agonist or antagonist at these receptors, thereby modulating their activity and influencing physiological processes such as neurotransmission and cell signaling pathways.

Potential Targets:

  • Serotonin Receptors : The piperazine moiety may enhance binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.
  • Dopamine Receptors : Its structure indicates possible interactions with dopamine receptors, which are critical in the treatment of psychiatric conditions.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, similar compounds have been evaluated for their effects on various cancer cell lines, demonstrating cytotoxicity and the potential for inducing apoptosis in malignant cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the piperazine ring and methoxy group. Research on related pyrazole derivatives has shown promising antibacterial and antifungal activities .

Case Studies

  • Anticancer Efficacy : In vitro studies on similar piperazine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with standard chemotherapy agents like doxorubicin showed enhanced efficacy through synergistic effects .
  • Neuropharmacological Studies : A study exploring the impact of piperazine derivatives on neurotransmission revealed that certain modifications could enhance receptor binding affinity and improve therapeutic outcomes in mood disorders.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-34-24-14-12-23(13-15-24)31-26(32)20-25(28(31)33)29-16-18-30(19-17-29)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25,27H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPDPILTIXDCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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